molecular formula C11H7F3N2O2S B2429334 (5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one CAS No. 866040-89-3

(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

Cat. No. B2429334
CAS RN: 866040-89-3
M. Wt: 288.24
InChI Key: KFFTUJMVVGOZIO-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C11H7F3N2O2S and its molecular weight is 288.24. The purity is usually 95%.
BenchChem offers high-quality (5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of trifluoromethyl heterocyclic compounds, including thiazol-4-one derivatives. These studies often focus on the structural analysis and spectroscopical properties of such compounds (Coyanis, Védova, Haas, & Merz, 2003).

Antimicrobial Applications

Pharmacological Properties

  • Studies have explored the pharmacologically relevant properties of novel compounds similar to the one . These include solubility thermodynamics and partitioning processes in biologically relevant solvents, which are crucial for understanding their potential therapeutic applications (Volkova, Levshin, & Perlovich, 2020).

Biological Activities

  • Research has been conducted on the molecular structure and biological activities of thiazolidinone derivatives. These studies include assessing their cytotoxicity against cancerous and normal cell lines, providing insight into their potential as anticancer agents (Mushtaque, Avecilla, Alsukaibi, Pingale, Kamble, & Rizvi, 2022).

Anticancer Activity

  • Some studies have focused on synthesizing and evaluating the anticancer activity of thiazole-5-carboxamide derivatives, demonstrating their potential efficacy against various cancer cell lines (Cai, Liu, Li, Wei-li, Liu, & Sun, 2016).

Chemical Transformations

  • Investigations into the reactions of thiazol-4-one derivatives with various nucleophiles have provided insights into their chemical behavior and potential for creating novel compounds (Sokolov & Aksinenko, 2010).

properties

IUPAC Name

(2Z,5Z)-2-hydroxyimino-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2S/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(17)15-10(16-18)19-8/h1-5,18H,(H,15,16,17)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFTUJMVVGOZIO-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NO)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N/C(=N/O)/S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

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